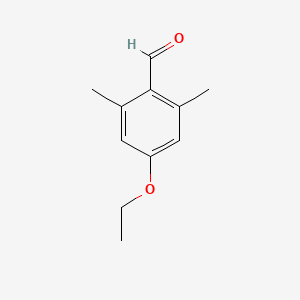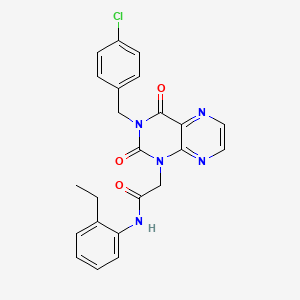![molecular formula C25H19FN2O2S B2570916 3-(4-ethylphenyl)-1-(2-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 893785-81-4](/img/no-structure.png)
3-(4-ethylphenyl)-1-(2-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-ethylphenyl)-1-(2-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H19FN2O2S and its molecular weight is 430.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Biological Activities
Research on thienopyrimidine derivatives showcases their significance in developing compounds with potential herbicidal, antibacterial, and receptor affinity activities. For instance, thieno[2,3-d]pyrimidine-2,4-dione derivatives have been synthesized for various purposes, including herbicidal activities against specific plant species and as ligands for α1-and 5HT1A-receptors, demonstrating good to excellent affinities. This suggests a broad spectrum of biological activities and potential pharmaceutical applications for compounds within this chemical family (Yang Huazheng, 2013); (R. More et al., 2013); (G. Romeo et al., 1993).
Antitumor Activities
Novel pyrimidine derivatives of ascorbic acid show significant antitumor activities, indicating the potential of thienopyrimidine compounds in cancer treatment research. These findings underline the importance of further exploring the structural modifications of thienopyrimidines for enhanced biological activities (S. Raić-Malić et al., 2000).
Antimicrobial and Antiviral Properties
Sulfonamide derivatives containing pyrimidine moieties have been explored for their potent antitumor agents with low toxicity, demonstrating the versatility of pyrimidine derivatives in drug development for treating various diseases. This research path could be relevant for the discussed compound, given its structural similarities (Z. Huang et al., 2001).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-ethylphenyl)-1-(2-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 2-fluorobenzaldehyde with 3-(4-ethylphenyl)thiophene-2-carboxylic acid to form the corresponding Schiff base. The Schiff base is then cyclized with guanidine carbonate to yield the target compound.", "Starting Materials": [ "2-fluorobenzaldehyde", "3-(4-ethylphenyl)thiophene-2-carboxylic acid", "guanidine carbonate" ], "Reaction": [ "Step 1: Condensation of 2-fluorobenzaldehyde with 3-(4-ethylphenyl)thiophene-2-carboxylic acid in the presence of a suitable condensing agent such as EDCI or DCC to form the corresponding Schiff base.", "Step 2: Cyclization of the Schiff base with guanidine carbonate in the presence of a suitable solvent such as DMF or DMSO to yield the target compound.", "Step 3: Purification of the crude product by column chromatography or recrystallization to obtain the pure compound." ] } | |
CAS番号 |
893785-81-4 |
分子式 |
C25H19FN2O2S |
分子量 |
430.5 |
IUPAC名 |
3-(4-ethylphenyl)-1-[(2-fluorophenyl)methyl]-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H19FN2O2S/c1-2-16-11-13-18(14-12-16)28-24(29)23-22(19-8-4-6-10-21(19)31-23)27(25(28)30)15-17-7-3-5-9-20(17)26/h3-14H,2,15H2,1H3 |
InChIキー |
XTVQQIRGFDIWTM-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4S3)N(C2=O)CC5=CC=CC=C5F |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(1H-imidazol-1-yl)-6-{2-[4-(trifluoromethyl)phenyl]piperidin-1-yl}pyrimidine](/img/structure/B2570833.png)
![4-(Propylthio)benzofuro[3,2-d]pyrimidine](/img/structure/B2570834.png)
![N-[2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]ethyl]prop-2-enamide](/img/structure/B2570835.png)
![N-(2-ethoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2570838.png)


![2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-phenylethanone](/img/structure/B2570843.png)


![2-{[1-(5-Chloro-2-methylbenzenesulfonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2570848.png)
![2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(3-acetamidophenyl)acetamide](/img/structure/B2570851.png)
![Methyl 2-(4-(benzylsulfonyl)butanamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2570852.png)

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dichlorophenyl)acetamide](/img/structure/B2570855.png)
